
N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with two chlorine atoms and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichloropyrimidine and 1H-indazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.
Coupling Reaction: The key step involves the coupling of 2,5-dichloropyrimidine with 1H-indazole in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.
Mechanism of Action
The mechanism of action of N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Indazole Derivatives: Compounds with the indazole moiety are often investigated for their pharmacological properties.
Uniqueness
N-(2,5-Dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine is unique due to its specific substitution pattern and the combination of pyrimidine and indazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
921600-60-4 |
|---|---|
Molecular Formula |
C13H11Cl2N5 |
Molecular Weight |
308.16 g/mol |
IUPAC Name |
N-(2,5-dichloropyrimidin-4-yl)-N-ethyl-1H-indazol-4-amine |
InChI |
InChI=1S/C13H11Cl2N5/c1-2-20(12-9(14)7-16-13(15)18-12)11-5-3-4-10-8(11)6-17-19-10/h3-7H,2H2,1H3,(H,17,19) |
InChI Key |
NYFQOGSUXNIUPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC2=C1C=NN2)C3=NC(=NC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


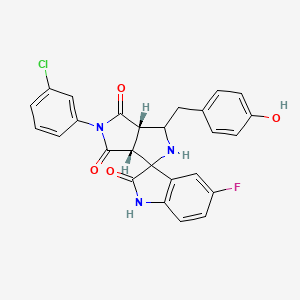
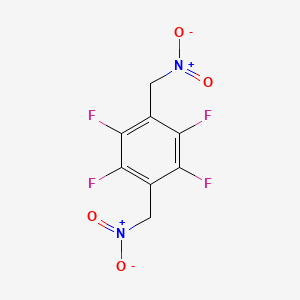
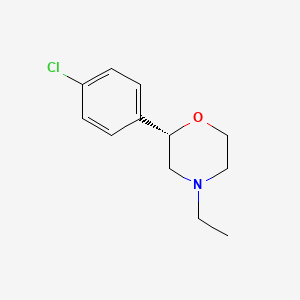
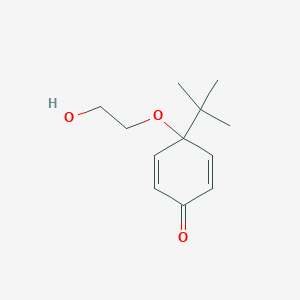
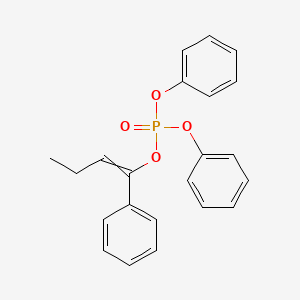
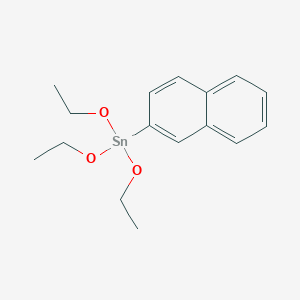
![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)
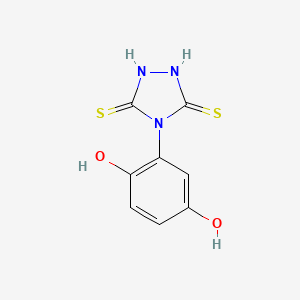
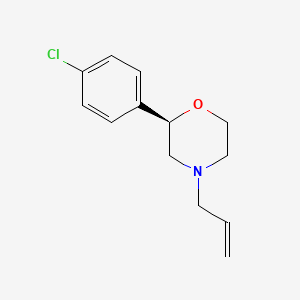

![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)
![1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12617191.png)
![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)
